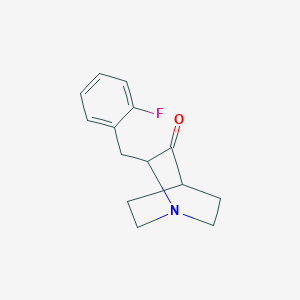

2-(2-Fluorobenzyl)-3-quinuclidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluorobenzyl)-3-quinuclidinone is a chemical compound that belongs to the class of quinuclidinone derivatives It is characterized by the presence of a fluorobenzyl group attached to the quinuclidinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone typically involves the reaction of 2-fluorobenzyl chloride with quinuclidinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorobenzyl)-3-quinuclidinone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinuclidinone derivatives with additional functional groups, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cholesterol and Lipid Regulation:

One of the primary applications of 2-(2-Fluorobenzyl)-3-quinuclidinone is its role as a squalene synthase inhibitor. This compound has been identified as a potential therapeutic agent for managing hyperlipidemia, which is characterized by elevated levels of lipids in the blood. The inhibition of squalene synthase can lead to a reduction in cholesterol biosynthesis, making it a promising candidate for treating conditions related to high cholesterol levels, such as atherosclerosis and ischemic heart disease .

Antidepressant Activity:

Research has indicated that derivatives of quinuclidinone compounds exhibit significant antidepressant effects. In animal models, compounds structurally related to this compound have shown efficacy in mitigating symptoms associated with depression, potentially through mechanisms involving neurotransmitter modulation .

Synthesis and Derivative Development

Synthetic Pathways:

The synthesis of this compound can be achieved through various chemical reactions, including Mannich reactions involving quinuclidinones. The development of improved synthetic routes has facilitated the production of this compound and its derivatives, enhancing its availability for research and clinical applications .

Case Study: Synthesis Improvement

A notable case study highlighted an improved method for synthesizing 3-quinuclidinone hydrochloride, which serves as a precursor for various quinuclidinone derivatives. This advancement not only streamlines the production process but also increases the yield of desired compounds, paving the way for further pharmacological exploration .

Wirkmechanismus

The mechanism of action of 2-(2-Fluorobenzyl)-3-quinuclidinone involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluorobenzyl chloride: A precursor used in the synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Quinuclidinone: The core structure of the compound.

Fluorinated Pyridines: Compounds with similar fluorine substitution patterns.

Uniqueness

This compound is unique due to the presence of both the quinuclidinone core and the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-(2-Fluorobenzyl)-3-quinuclidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a quinuclidinone moiety and a fluorobenzyl group. Its chemical structure can be represented as follows:

- Molecular Formula: C13H12F1N1O

- Molecular Weight: 221.24 g/mol

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. This interaction is significant for several reasons:

- Agonist Activity: It acts as an agonist at nAChRs, which are involved in various neurological processes and have been implicated in cognitive function and neuroprotection.

- Anti-inflammatory Effects: The activation of alpha7 nAChRs has been associated with the modulation of inflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that it can reduce neuronal cell death induced by excitotoxicity, likely through its action on nAChRs .

2. Cognitive Enhancement

In animal models, administration of this compound has been linked to improvements in cognitive functions such as memory and learning. This effect is attributed to enhanced cholinergic signaling mediated by nAChR activation .

3. Anti-inflammatory Activity

The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in various models, suggesting its potential utility in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,10,13H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYKXBLWNRQMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.